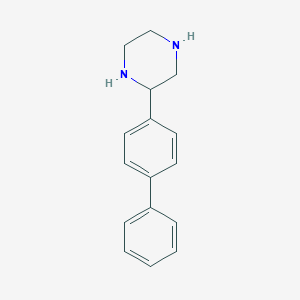

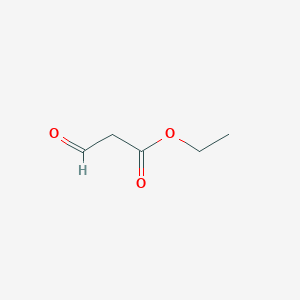

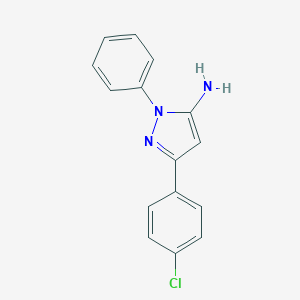

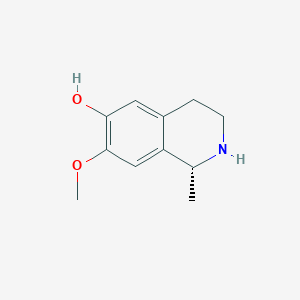

![molecular formula C14H22N2O2 B010328 3-[1-(ジメチルアミノ)エチル]フェニルエチル(メチル)カルバメート CAS No. 105601-20-5](/img/structure/B10328.png)

3-[1-(ジメチルアミノ)エチル]フェニルエチル(メチル)カルバメート

概要

説明

リバスチグミンは、主にアルツハイマー病およびパーキンソン病に関連する軽度から中等度の認知症の治療に使用されるコリンエステラーゼ阻害剤です . コリンエステラーゼによる加水分解を可逆的に阻害することにより、アセチルコリンの濃度を増加させ、コリン作動性機能を強化します . この化合物は、経口カプセル、液体溶液、経皮パッチなど、さまざまな形態で入手できます .

2. 製法

合成経路と反応条件: リバスチグミンの合成には、容易に入手でき、安価なm-ヒドロキシアセトフェノンを原料とする複数の段階が含まれます。 合成における重要な変換は、イリジウム-ホスホラミダイト配位子錯体によって触媒される直接的な不斉還元的アミノ化です . 合成経路には、エステル化、不斉還元的アミノ化、N-ジフェニルメチル脱保護、および最終的な還元的アミノ化の段階が含まれます .

工業生産方法: 工業的な設定では、酒石酸誘導体を使用したラセミ体の分割法が一般的に適用されて、エナンチオマー的に純粋なリバスチグミンが生産されます . この方法は、高い化学的純度と光学純度を保証し、大規模生産に適しています .

科学的研究の応用

リバスチグミンは、幅広い科学研究における応用があります。

作用機序

リバスチグミンは、アセチルコリンの分解に関与する酵素であるアセチルコリンエステラーゼとブチリルコリンエステラーゼの両方を阻害することにより効果を発揮します . これらの酵素を阻害することにより、リバスチグミンは中枢神経系のアセチルコリン濃度を増加させ、コリン作動性神経伝達を強化します . このメカニズムは、コリン作動性欠損が顕著なアルツハイマー病などの病状に特に有益です .

類似化合物:

ドネペジル: アルツハイマー病に使用される別のコリンエステラーゼ阻害剤。

ガランタミン: この化合物もアセチルコリンエステラーゼを阻害し、ニコチン性受容体にアロステリック調節効果も示します.

レカムビ(レカネマブ): コリンエステラーゼ阻害ではなく、アミロイドベータプラークを標的にする、アルツハイマー病の新しい治療法.

リバスチグミンの独自性: リバスチグミンは、アセチルコリンエステラーゼとブチリルコリンエステラーゼの両方を阻害する二重のメカニズムを持つため、他のコリンエステラーゼ阻害剤とは異なります . この二重作用は、特に疾患の進行がより積極的な特定の患者集団において、追加的な利点をもたらす可能性があります .

生化学分析

Biochemical Properties

Exelon plays a crucial role in biochemical reactions, particularly in the nervous system. It functions by inhibiting both butyrylcholinesterase and acetylcholinesterase, enzymes that break down a neurotransmitter called acetylcholine in the brain . By preventing the breakdown of acetylcholine, Exelon increases the concentration of this neurotransmitter at cholinergic synapses, enhancing nerve cell function .

Cellular Effects

Exelon exerts significant effects on various types of cells, particularly neurons. It improves the function of nerve cells in the brain by preventing the breakdown of acetylcholine, a chemical that is important for the processes of memory, thinking, and reasoning . People with dementia usually have lower levels of this chemical, and Exelon helps to mitigate this deficiency.

Molecular Mechanism

The precise mechanism of action of Exelon is not fully determined, but it is suggested that Exelon binds reversibly with and inactivates cholinesterase (e.g., acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetylcholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses .

Metabolic Pathways

Exelon is involved in the cholinergic pathway in the brain, where it inhibits the action of cholinesterase, an enzyme that breaks down acetylcholine . This leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Rivastigmine involves several steps, starting with readily available and inexpensive m-hydroxyacetophenone. The key transformation in the synthesis is direct asymmetric reductive amination, which is catalyzed by an iridium–phosphoramidite ligand complex . The synthetic route includes esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and a final reductive amination step .

Industrial Production Methods: In industrial settings, the method of racemate resolution using tartaric acid derivatives is commonly applied to produce enantiopure Rivastigmine . This method ensures high chemical and optical purity, making it suitable for large-scale production .

化学反応の分析

反応の種類: リバスチグミンは、酸化、還元、置換などのさまざまな化学反応を起こします。 この化合物の構造により、特定の条件下でこれらの反応に関与することができます .

一般的な試薬と条件:

酸化: リバスチグミンは、過酸化水素または過マンガン酸カリウムなどの試薬を使用して、制御された条件下で酸化することができます。

還元: リバスチグミンの還元は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、一方還元によりアミン誘導体が生成される可能性があります .

類似化合物との比較

Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.

Galantamine: This compound also inhibits acetylcholinesterase and has additional allosteric modulation effects on nicotinic receptors.

Leqembi (lecanemab): A newer treatment for Alzheimer’s disease that targets amyloid-beta plaques rather than cholinesterase inhibition.

Uniqueness of Rivastigmine: Rivastigmine’s dual inhibitory mechanism on both acetylcholinesterase and butyrylcholinesterase sets it apart from other cholinesterase inhibitors . This dual action may provide additional benefits in certain patient populations, particularly those with more aggressive disease progression .

特性

IUPAC Name |

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVMFMHYUFZWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274453, DTXSID40861278 | |

| Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105601-20-5 | |

| Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。